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2-(Chloromethyl)-4-ethylbenzo[d]oxazole

Cat. No.: B12884631
M. Wt: 195.64 g/mol
InChI Key: CBEFLCKCZMJZIR-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Synthetic Organic Chemistry

Benzoxazole, an organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a privileged scaffold in synthetic organic chemistry. nih.gov This structural motif is a cornerstone in the development of a wide array of biologically active compounds. nih.gov The planarity and aromaticity of the benzoxazole ring system, coupled with its ability to participate in various chemical interactions, make it an attractive framework for the design of novel therapeutic agents and functional materials.

The versatility of the benzoxazole core allows for substitutions at various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting derivatives. nih.gov This has led to the discovery of benzoxazole-containing compounds with a broad spectrum of pharmacological activities. nih.gov

Rationale for Investigating Substituted Benzoxazoles

The investigation into substituted benzoxazoles is driven by the quest for new molecules with enhanced or novel functionalities. The type and position of substituents on the benzoxazole ring can profoundly influence the molecule's steric, electronic, and lipophilic properties. These modifications, in turn, can modulate the compound's interaction with biological targets or its performance in material applications. nih.gov

For instance, the introduction of different functional groups can lead to derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov The study of structure-activity relationships (SAR) in substituted benzoxazoles is a critical aspect of this research, providing insights into how specific structural features contribute to their biological or material properties.

Scope and Research Objectives Pertaining to 2-(Chloromethyl)-4-ethylbenzo[d]oxazole

The primary research interest in this compound lies in its potential as a versatile building block. The reactive chloromethyl group at the 2-position serves as a key handle for introducing a wide variety of other functional groups through nucleophilic substitution reactions. This allows for the creation of a library of novel derivatives for biological screening and materials science applications.

The ethyl group at the 4-position is expected to influence the molecule's lipophilicity and steric profile, which could be advantageous for its interaction with specific biological targets or for enhancing its solubility in organic media for material applications.

Key research objectives for this compound include:

The development of efficient and scalable synthetic routes to produce this compound.

Exploration of its reactivity, particularly at the chloromethyl group, to synthesize a diverse range of derivatives.

Investigation of the biological activities of the parent compound and its derivatives.

Evaluation of its potential in the development of new functional materials.

While specific experimental data for this compound is not yet widely available in the public domain, its structural features suggest it is a compound of significant interest for future research endeavors.

Predicted Physicochemical Properties

To facilitate further research, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and provide a useful starting point for experimental design.

PropertyPredicted Value
Molecular Formula C10H10ClNO
Molecular Weight 195.65 g/mol
Boiling Point ~313.8 °C at 760 mmHg
Flash Point ~143.6 °C
LogP ~3.45
pKa ~1.2 (most basic)

Table 1: Predicted Physicochemical Properties of this compound. Data is based on computational predictions and may vary from experimental values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B12884631 2-(Chloromethyl)-4-ethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3

InChI Key

CBEFLCKCZMJZIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 4 Ethylbenzo D Oxazole and Its Derivatives

Established Synthetic Routes for Benzoxazole (B165842) Core Structures

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic protocols. nih.gov

A cornerstone of benzoxazole synthesis is the condensation reaction between ortho-aminophenols and various carbonyl-containing compounds. rsc.org This approach is widely utilized due to the ready availability of the starting materials and the efficiency of the ring-forming step. The reaction of an o-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or ester, is a common method. mdpi.comnih.gov For instance, the condensation of 2-aminophenols with carboxylic acids can be promoted by reagents like polyphosphoric acid. wjpsonline.com The Phillips condensation, a classic method, involves the reaction of o-phenylenediamines (and by extension, o-aminophenols) with organic acids in the presence of dilute mineral acids to form the corresponding benzazole. adichemistry.comcolab.ws While effective for aliphatic acids, aromatic acids may require higher temperatures in sealed vessels for good yields. colab.ws

The general mechanism involves the initial acylation of the amino group of the o-aminophenol by the carboxylic acid derivative. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the aromatic benzoxazole ring. nih.gov Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation under milder conditions. rsc.org

An alternative and equally important strategy involves the cyclization of pre-functionalized precursors. nih.gov This method allows for the direct construction of the benzoxazole core with the desired substituent at the C2 position. A prominent example is the intramolecular cyclization of o-acylaminophenols. In this approach, an o-aminophenol is first acylated, and the resulting intermediate is then induced to cyclize, often under acidic or thermal conditions, to yield the benzoxazole.

Another versatile cyclization approach is the reaction of o-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and a copper salt. wjpsonline.com Additionally, intramolecular cyclization of o-bromoaryl derivatives, catalyzed by copper nanoparticles, provides an efficient route to benzoxazoles. organic-chemistry.org These cyclization strategies often exhibit high selectivity and can tolerate a wide range of functional groups on the starting materials. nih.gov

Strategies for Introducing Chloromethyl Functionality at the C2 Position

Once the benzoxazole ring system is established, or concurrently with its formation, the chloromethyl group must be introduced at the C2 position. Several synthetic strategies can be employed to achieve this specific functionalization.

While not specific to benzoxazoles, general methods for the synthesis of 2-(halomethyl)oxazoles can be adapted. One such approach involves the reaction of vinyl azides with haloacyl halides. This method provides a convergent route to the oxazole (B20620) ring with a halomethyl group already in place. Although this specific route for 2-(chloromethyl)-4-ethylbenzo[d]oxazole is not explicitly detailed in the provided context, it represents a plausible synthetic strategy based on established oxazole synthesis methodologies.

A direct and common method for introducing the 2-(chloromethyl) group is through the use of chloroacetic acid or its derivatives. The condensation of an o-aminophenol, in this case, 4-ethyl-2-aminophenol, with chloroacetic acid or chloroacetyl chloride would be a primary route. acs.orggoogle.com The reaction typically proceeds by N-acylation of the aminophenol with chloroacetyl chloride to form an o-chloroacetamidophenol intermediate. google.com This intermediate can then undergo intramolecular cyclization and dehydration, often promoted by heat or a dehydrating agent, to yield the desired 2-(chloromethyl)benzoxazole. For example, the reaction of 2-acetylbenzimidazole (B97921) with chloroacetic acid in the presence of sodium acetate (B1210297) has been shown to yield a heterocyclic product, demonstrating the utility of chloroacetic acid in such cyclizations. nih.gov Similarly, Schiff bases have been reacted with chloroacetic acid to form oxazolidinone derivatives. chemmethod.com

An alternative strategy involves the post-formation chlorination of a pre-existing 2-alkyl-substituted benzoxazole. For the synthesis of this compound, this would entail the initial synthesis of 2-methyl-4-ethylbenzo[d]oxazole, followed by chlorination of the methyl group. Free-radical halogenation is a common method for the chlorination of alkyl-substituted aromatic compounds. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. Reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are often used for the chlorination of benzylic positions, which are structurally analogous to the 2-methyl group of a benzoxazole. The reactivity and selectivity of the chlorination can be influenced by the choice of reagent and reaction conditions. While chlorination can sometimes lead to a mixture of mono- and polychlorinated products, careful control of the reaction parameters can favor the desired monochlorinated product. drishtiias.com

Regioselective Functionalization for the C4-Ethyl Group

Achieving regioselective substitution on the benzene (B151609) ring of the benzoxazole core is crucial for the synthesis of this compound. The position of the ethyl group is determined by the substitution pattern of the o-aminophenol precursor.

Methodologies for Introducing Alkyl Substituents at Specific Ring Positions

The introduction of the ethyl group at the C4 position of the benzoxazole ring is most effectively accomplished by starting with a correspondingly substituted precursor, namely 2-amino-3-ethylphenol. nih.govsigmaaldrich.com The synthesis of this key intermediate can be approached through several established methods:

Catalytic Reduction of Nitro Compounds: A common and effective method is the catalytic hydrogenation of 2-nitro-3-ethylphenol. This reaction typically employs hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst to selectively reduce the nitro group to an amine.

Direct Amination of Phenols: A more atom-economical approach involves the direct amination of 3-ethylphenol. These reactions are generally performed with ammonia (B1221849) in the presence of a catalyst, such as copper or palladium, often requiring high temperatures and pressures.

Ruthenium-Catalyzed C-H Activation: Advanced methods include ruthenium-catalyzed C-H hydroxylation or amination. These techniques can offer high regioselectivity by using directing groups to guide the catalyst to a specific C-H bond on the aromatic ring for functionalization.

Once the 2-amino-3-ethylphenol precursor is obtained, it can be cyclized with a suitable C2-building block, such as chloroacetyl chloride, to form the final this compound. Other research has demonstrated the use of the benzoxazole moiety itself as a removable directing group for the regioselective alkylation of C(sp³)-H bonds adjacent to a nitrogen atom in other heterocyclic systems, a strategy that highlights the influence of the benzoxazole core in directing functionalization. nih.gov

Multi-Step Synthesis for Asymmetric Benzoxazole Derivatization

Multi-step synthesis provides the framework for constructing complex and asymmetrically substituted benzoxazoles. Asymmetric derivatization can be critical when developing chiral compounds for specific applications.

Chemoenzymatic strategies have been successfully developed for the asymmetric synthesis of related 1,4-benzoxazine derivatives, which are structurally similar to the precursors of benzoxazoles. nih.gov These methods use enzymes, such as alcohol dehydrogenases or lipases, for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. For instance, the bioreduction of 1-(2-nitrophenoxy)propan-2-ones using different alcohol dehydrogenases can yield either the (S)- or (R)-alcohol with high selectivity. nih.gov These enantiopure intermediates can then be carried forward through subsequent chemical steps, such as reduction of the nitro group and cyclization, to yield chiral benzoxazole derivatives.

Furthermore, catalytic asymmetric methods are emerging. Vanadyl complexes have been used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with benzoxazole-2-thiols, achieving high enantioselectivity (up to 96% ee). acs.org This type of reaction demonstrates that chiral catalysts can control the stereochemistry of additions to molecules containing a benzoxazole moiety, a principle that could be extended to the asymmetric functionalization of the side chain of compounds like this compound.

Modern and Green Chemical Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These "green" protocols are increasingly being applied to the synthesis of benzoxazoles, offering significant advantages over traditional methods that often require harsh conditions and toxic reagents. organic-chemistry.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. For benzoxazole synthesis, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov

The direct coupling of 2-aminophenols with carboxylic acids can be achieved under microwave irradiation, often without the need for a catalyst or solvent. researchgate.net This method is effective for a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids. researchgate.net Research has shown that a mixture of a 2-aminophenol (B121084) and an aldehyde, when catalyzed by a deep eutectic solvent (DES) like [CholineCl][oxalic acid], can be efficiently converted to the corresponding benzoxazole under microwave irradiation. mdpi.com This approach benefits from the DES promoting rapid heat transfer from the microwave source to the reactants. mdpi.com

The effectiveness of microwave-assisted synthesis is demonstrated by comparing reaction conditions and outcomes. For example, the synthesis of 5-chloro-2-phenylbenzoxazole was optimized under microwave irradiation, achieving high conversion rates at elevated temperatures in significantly shorter times than conventional methods. mdpi.com

Table 1: Effect of Temperature on Microwave-Assisted Synthesis of 5-chloro-2-phenylbenzoxazole Source: Adapted from research on microwave-assisted synthesis. mdpi.com

Entry Temperature (°C) Time (min) Conversion (%)
1 100 15 70
2 110 15 82
3 120 15 88
4 130 15 94

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers a scalable, safe, and highly efficient alternative to traditional batch processing for synthesizing functionalized benzoxazoles. cam.ac.uknih.gov In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgdurham.ac.uk

This technology is particularly advantageous for reactions involving unstable intermediates. cam.ac.uknih.govacs.org For example, a multistep flow process for synthesizing highly functionalized benzoxazoles involves an ortho-lithiation and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. cam.ac.uk The continuous-flow setup allows for this intermediate to be immediately quenched in-line, minimizing the formation of byproducts that are often problematic in batch syntheses. cam.ac.uknih.govacs.org The benefits include:

Enhanced Safety: Better management of exothermic reactions and hazardous reagents.

Improved Yield and Purity: Precise control minimizes byproduct formation. cam.ac.uk

Scalability: The process can be scaled up by running the reactor for longer periods, as demonstrated by the processing of 400 mmol of starting material in a steady-state mode. cam.ac.uk

Automation: Flow reactors can be automated for on-demand synthesis of compound libraries. durham.ac.uk

Utilization of Environmentally Benign Solvents (e.g., Polyethylene Glycol)

The use of green solvents and recyclable catalysts is a cornerstone of sustainable chemistry. Polyethylene glycol (PEG) and PEG-supported catalysts have emerged as effective and environmentally benign options for benzoxazole synthesis. arabjchem.orgajol.info

A notable example is the use of PEG-bound sulfonic acid (PEG-SO₃H) as a recyclable, heterogeneous catalyst. arabjchem.orgajol.infojpsbr.orgresearchgate.netresearchgate.net This catalyst can be easily prepared from PEG and chlorosulfonic acid and has been shown to be highly efficient for the condensation of o-aminophenols with aldehydes or carboxylic acids. arabjchem.orgjpsbr.org The reactions can often be performed under mild conditions, such as at room temperature in ethanol, and the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. jpsbr.org

The advantages of using PEG-based systems include:

Recyclability: The catalyst is easily separated from the product and can be reused, reducing waste and cost. jpsbr.org

Mild Conditions: Reactions can often be conducted at lower temperatures. jpsbr.org

High Yields: The methods generally produce excellent yields of the desired benzoxazole derivatives. jpsbr.org

Table 2: Catalyst Effect on Condensation of o-aminophenol and Benzaldehyde Source: Adapted from research on PEG-SO₃H catalyzed synthesis. jpsbr.org

Entry Catalyst Amount (w/w %) Time (h) Yield (%)
1 No Catalyst - 12 <10
2 H₂SO₄ 5 5 60
3 p-TSA 5 5 65
4 PEG-SO₃H 1 6 70
5 PEG-SO₃H 3 5 85
6 PEG-SO₃H 5 4 92
7 PEG-SO₃H 7 4 92

Catalytic Synthesis Approaches (e.g., Palladium/Copper, Copper(II) triflate, Nickel)

The construction of the this compound scaffold can be envisioned through the catalytic cyclization of a 2-amino-5-ethylphenol (B70056) precursor with a C2 synthon bearing a chloromethyl group or a suitable precursor. The following sections detail catalytic systems that are pertinent to this transformation.

Palladium and copper co-catalytic systems are well-established for the synthesis of benzoxazoles, often through cross-coupling and subsequent cyclization reactions. While a direct synthesis of this compound using this system is not explicitly detailed in the literature, analogous transformations provide a strong basis for its feasibility. For instance, palladium-catalyzed intramolecular C-O bond formation in o-haloanilides is a common strategy.

A plausible approach would involve the initial acylation of 2-amino-5-ethylphenol with chloroacetyl chloride to form the corresponding anilide. Subsequent intramolecular O-arylation, catalyzed by a palladium/copper system, would yield the desired benzoxazole. Research on related structures has shown that a combination of a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst, often with a suitable ligand, can effectively promote such cyclizations.

In a different vein, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides has been developed to produce N-acyl indoles, showcasing the power of palladium in facilitating complex cyclization cascades. rsc.org Adapting such a methodology could involve the use of a suitably substituted o-alkynylphenol.

Furthermore, palladium-catalyzed reactions of N-allyl-2-aminophenols in the presence of an oxidant like PhI(OCOR)₂ lead to functionalized dihydro-1,4-benzoxazines through an alkoxyacyloxylation process. nih.gov This highlights the versatility of palladium catalysis in synthesizing related heterocyclic structures.

Copper(II) triflate (Cu(OTf)₂) is a versatile and efficient Lewis acid catalyst for various organic transformations, including the synthesis of benzoxazoles. An efficient method for synthesizing functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation. nih.gov This approach, using air as the terminal oxidant, demonstrates high functional group tolerance. nih.gov The presence of a directing group can significantly enhance the reaction's efficacy, leading to selectively substituted benzoxazoles. nih.gov

A highly relevant approach is the copper-catalyzed reaction of 2-aminophenols with various carbonyl compounds. For example, the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (a precursor to active copper species), yields a variety of 2-substituted benzoxazoles. organic-chemistry.orgnih.gov This method tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups, suggesting that a 4-ethyl substituent would be well-tolerated. organic-chemistry.orgnih.gov To obtain the 2-(chloromethyl) substituent, one could envision using a β-dicarbonyl compound appropriately substituted with a chlorine atom.

Another relevant copper-catalyzed method is the synthesis of benzoxazoles from inactive 2-chloroanilides. nih.govresearchgate.net A Cu(acac)₂/1,10-Phenanthroline complex has been shown to be effective for the intramolecular O-arylation of 2-chloroanilides to furnish 2-arylbenzoxazoles. nih.gov This suggests that a precursor like N-(2-chloro-5-ethylphenyl)acetamide could potentially be cyclized to the corresponding benzoxazole under copper catalysis.

The table below summarizes the results of a copper-catalyzed synthesis of various substituted benzoxazoles from 2-aminophenols and β-diketones, illustrating the scope of this methodology. organic-chemistry.org

Entry2-Aminophenol Substituentβ-DiketoneProductYield (%)
1HAcetylacetone2-Methyl-benzoxazole82
24-MethylAcetylacetone2,5-Dimethyl-benzoxazole89
34-ChloroAcetylacetone5-Chloro-2-methyl-benzoxazole78
44-BromoAcetylacetone5-Bromo-2-methyl-benzoxazole75
54-NitroAcetylacetone5-Nitro-2-methyl-benzoxazole64
64-MethoxyAcetylacetone5-Methoxy-2-methyl-benzoxazole85

Reaction conditions: 2-aminophenol (1.0 mmol), β-diketone (1.2 mmol), TsOH·H₂O (10 mol%), CuI (5 mol%), CH₃CN (3 mL), 80 °C, 16 h.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the synthesis of heterocyclic compounds. Several nickel-catalyzed methods for the synthesis of benzoxazoles have been reported. One such approach involves the acceptorless dehydrogenative coupling of 2-aminophenols with alcohols, facilitated by a bench-stable Ni(II)-macrocyclic complex. This method provides a green and efficient route to 2-substituted benzoxazoles.

Another strategy employs nickel-supported on silica (B1680970) (Ni/SiO₂) as a heterogeneous catalyst for the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes at room temperature. This system offers the advantages of mild reaction conditions and easy catalyst recovery.

The table below presents the results for the synthesis of various benzoxazole derivatives using a cobalt catalyst, which provides a comparative perspective on the use of first-row transition metals in these transformations.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylbenzoxazole86
24-Methylbenzaldehyde2-(p-Tolyl)benzoxazole82
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole88
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole78
54-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole75

Reaction conditions: 2-aminophenol (1.0 mmol), aldehyde (1.2 mmol), Co-catalyst (5 mol%), 1,2-dichlorobenzene (B45396) (2 mL), 140 °C, aerobic conditions. researchgate.net

A Smiles rearrangement approach has also been utilized, where benzoxazole-2-thiol is activated with chloroacetyl chloride, leading to the formation of 2-aminobenzoxazoles. nih.gov While the final product in this reported case is not a 2-(chloromethyl) derivative, the use of chloroacetyl chloride as a reactant is noteworthy.

Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl 4 Ethylbenzo D Oxazole

Reactivity of the Benzoxazole (B165842) Core

The chemical nature of the benzoxazole core in 2-(Chloromethyl)-4-ethylbenzo[d]oxazole is characterized by the interplay between the electron-rich benzene (B151609) ring and the electron-deficient oxazole (B20620) ring. This duality governs its susceptibility to various reagents and reaction conditions. The presence of the 4-ethyl group, an electron-donating substituent on the benzene ring, and the chloromethyl group at the C2 position of the oxazole ring, further modulates this reactivity.

Electrophilic Substitution Pathways

Electrophilic substitution on the oxazole ring itself is generally difficult due to its electron-deficient nature. However, the fused benzene ring readily undergoes electrophilic aromatic substitution. The reactivity of the benzene portion of the benzoxazole core is influenced by the substituents present. In the case of this compound, the 4-ethyl group is an activating, ortho-, para-directing group. The oxazole ring acts as a deactivating group.

Considering the directing effects, electrophilic attack is predicted to occur at positions ortho and para to the ethyl group (C5 and C7) and meta to the deactivating influence of the oxazole fusion. Nitration of benzoxazole, for instance, typically occurs at the 5 or 6-positions of the benzene ring. researchgate.net For oxazoles in general, electrophilic substitution occurs preferentially at the C5 position, but this requires the presence of activating, electron-donating groups. tandfonline.comwikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reagent/Reaction Predicted Major Product(s) Rationale
Nitration (HNO₃/H₂SO₄) 2-(Chloromethyl)-4-ethyl-5-nitrobenzo[d]oxazole and 2-(Chloromethyl)-4-ethyl-7-nitrobenzo[d]oxazole The ethyl group at C4 directs incoming electrophiles to the C5 and C7 positions.
Halogenation (Br₂/FeBr₃) 2-(Chloromethyl)-5-bromo-4-ethylbenzo[d]oxazole and 2-(Chloromethyl)-7-bromo-4-ethylbenzo[d]oxazole The activating ethyl group controls the regioselectivity of the substitution.

Nucleophilic Substitution Reactions

The C2 position of the benzoxazole ring is the most electron-deficient carbon and is highly susceptible to nucleophilic attack, especially when substituted with a good leaving group. pharmaguideline.com In this compound, the chloromethyl group is not directly on the C2 carbon, but the C2 carbon itself can be a site for nucleophilic substitution if a leaving group is present there. Research on related 2-trichloromethylbenzoxazoles demonstrates that various nucleophiles can selectively substitute at the C2-position. nih.govscispace.comresearchgate.net

The general mechanism involves the addition of a nucleophile to the C2 carbon, followed by the elimination of the leaving group. This addition-elimination process is characteristic of nucleophilic aromatic substitution (SNAr) on heterocyclic systems. libretexts.org

Common Nucleophilic Substitution Reactions at C2 (with a leaving group):

Amination: Reaction with primary or secondary amines to yield 2-aminobenzoxazoles.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form 2-alkoxybenzoxazoles.

Hydrolysis: Reaction with hydroxide ions to produce benzoxazol-2-ones.

The reactivity of the chloromethyl group itself towards nucleophiles is also significant, proceeding via a standard SN2 mechanism.

Cycloaddition Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.orgwikipedia.org This reactivity allows for the synthesis of pyridine derivatives. wikipedia.org The reaction involves the oxazole reacting with a dienophile, typically an electron-deficient alkene or alkyne, to form a bicyclic intermediate which can then undergo further transformations. wikipedia.orgwikipedia.org The facility of the Diels-Alder reaction is enhanced by the presence of electron-releasing substituents on the oxazole ring and is facilitated by Lewis or Brønsted acids. pharmaguideline.comnih.gov Benzoxazoles can also participate in [3+2] cycloaddition reactions with various dipolarophiles to form more complex fused heterocyclic systems. nih.govnih.govresearchgate.net

Table 2: Examples of Cycloaddition Reactions involving the Oxazole Moiety

Reaction Type Dienophile/Dipolarophile Product Type
Diels-Alder [4+2] Electron-deficient alkenes (e.g., maleic anhydride) Substituted Pyridines (after rearrangement)
Diels-Alder [4+2] Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) Substituted Pyridines (after rearrangement)

Photo-Oxidation Processes

Oxazoles and their derivatives can undergo photo-oxidation in the presence of singlet oxygen. murdoch.edu.au The primary reaction pathway is a [4+2]-cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. murdoch.edu.au This process forms an unstable endoperoxide intermediate. This intermediate then rearranges to form other products, such as triamides. murdoch.edu.au The rate of this reaction can be influenced by the substituents on the oxazole ring; electron-donating groups tend to increase the reaction rate. murdoch.edu.au

Deprotonation and Ring-Opening Equilibria

The proton at the C2 position of the benzoxazole ring is the most acidic proton in the heterocyclic system. tandfonline.comwikipedia.org Treatment with a strong base, such as an organolithium reagent, results in deprotonation to form a 2-lithiobenzoxazole species. researchgate.netacs.org This lithiated intermediate exists in equilibrium with a ring-opened 2-(isocyano)phenolate structure. researchgate.netacs.org This ring-opening is a characteristic feature of the chemistry of oxazoles and benzoxazoles. researchgate.netacs.orgrsc.orgrsc.org The ring-opened species can be trapped by various electrophiles, leading to the formation of substituted phenols, or it can re-cyclize to give 2-substituted benzoxazoles. researchgate.netacs.org

Formation of Quaternary Salts

The nitrogen atom in the oxazole ring is basic and can be alkylated by reaction with alkylating agents, such as alkyl halides, to form quaternary N-alkyloxazolium salts. pharmaguideline.com This reaction introduces a positive charge into the heterocyclic ring, significantly altering its reactivity. The resulting oxazolium salts are more susceptible to nucleophilic attack and reduction. The formation of these quaternary salts is a common reaction for many nitrogen-containing heterocycles. acs.org

Reactivity of the 2-(Chloromethyl) Moiety

The 2-(chloromethyl) group is the primary site of reactivity in this compound. The electron-withdrawing nature of the benzoxazole ring system enhances the electrophilicity of the methylene carbon, making it susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the benzoxazole core. A range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, amines, thiols, and alcohols can react with this compound to yield the corresponding 2-(aminomethyl)-, 2-(thiomethyl)-, and 2-(alkoxymethyl)benzoxazole derivatives. The reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with various amines and thiols to produce biologically active compounds has been well-documented, suggesting a similar reactivity pattern for the analogous benzoxazole. The general scheme for these reactions involves the attack of the nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride ion.

The reaction conditions for these nucleophilic substitutions can vary depending on the nucleophilicity of the attacking species and the desired product. Generally, the reactions are carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent is also crucial and is typically a polar aprotic solvent that can solvate the ions formed during the reaction.

NucleophileProductGeneral Reaction Conditions
Primary/Secondary Amines (R₂NH)2-(Aminomethyl)-4-ethylbenzo[d]oxazolePolar aprotic solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N)
Thiols (RSH)2-(Thiomethyl)-4-ethylbenzo[d]oxazolePolar aprotic solvent (e.g., DMF, Acetone), Base (e.g., K₂CO₃, NaH)
Alcohols/Phenols (ROH)2-(Alkoxymethyl)-4-ethylbenzo[d]oxazolePolar aprotic solvent (e.g., THF, Dioxane), Strong base (e.g., NaH)
Cyanide (CN⁻)2-(Cyanomethyl)-4-ethylbenzo[d]oxazolePolar aprotic solvent (e.g., DMSO, DMF)
Azide (N₃⁻)2-(Azidomethyl)-4-ethylbenzo[d]oxazolePolar protic or aprotic solvent (e.g., EtOH/H₂O, DMF)

Strategies for Functional Group Interconversion of the Chloromethyl Group

The chloromethyl group serves as a versatile handle for a variety of functional group interconversions, significantly expanding the synthetic utility of this compound. Beyond direct nucleophilic displacement, the chlorine atom can be transformed into other functionalities through multi-step sequences.

One common strategy involves the conversion of the chloromethyl group into an aldehyde. This can be achieved through oxidation, for example, using the Sommelet reaction or by treatment with dimethyl sulfoxide (DMSO) and a base (Kornblum oxidation). The resulting 2-formyl-4-ethylbenzo[d]oxazole is a valuable intermediate for the synthesis of more complex molecules via reactions such as Wittig olefination or reductive amination.

Another important transformation is the conversion to a phosphonium salt. Reaction with triphenylphosphine yields a stable phosphonium chloride salt. This salt can then be used in the Wittig reaction to convert aldehydes and ketones into alkenes, thereby enabling carbon-carbon bond formation at the 2-position of the benzoxazole ring.

Furthermore, the azide derivative, obtained from the reaction with sodium azide, can be reduced to the corresponding primary amine, 2-(aminomethyl)-4-ethylbenzo[d]oxazole. This amine can then be further functionalized, for example, through acylation or alkylation, to introduce a diverse range of substituents.

Target Functional GroupReaction Sequence
Aldehyde (-CHO)1. Reaction with hexamethylenetetramine (Sommelet reaction) 2. Hydrolysis
Phosphonium Salt (-CH₂P⁺Ph₃Cl⁻)Reaction with triphenylphosphine (PPh₃)
Primary Amine (-CH₂NH₂)1. Reaction with sodium azide (NaN₃) 2. Reduction (e.g., with H₂/Pd or LiAlH₄)
Carboxylic Acid (-CH₂COOH)1. Reaction with sodium cyanide (NaCN) 2. Hydrolysis of the resulting nitrile

Influence of the 4-Ethyl Substituent on Benzoxazole Reactivity and Selectivity

Steric Effects on Reaction Pathways

The ethyl group at the 4-position introduces steric bulk in the vicinity of the benzoxazole nitrogen and the 5-position of the benzene ring. This steric hindrance can affect the approach of reagents to these sites. For reactions involving the benzoxazole ring itself, such as electrophilic aromatic substitution, the 4-ethyl group can direct incoming electrophiles away from the sterically encumbered 5-position.

In the context of reactions at the 2-(chloromethyl) group, the steric influence of the 4-ethyl substituent is generally minimal as it is relatively distant from the reaction center. However, in reactions involving very bulky nucleophiles or reagents that coordinate to the benzoxazole nitrogen, the ethyl group might play a role in modulating the reaction rate or the conformational preferences of the transition state.

Electronic Effects on Ring System Reactivity

The ethyl group is an electron-donating group through inductive effects (+I effect). This electron-donating nature increases the electron density of the benzoxazole ring system. An increase in electron density on the aromatic ring can have several consequences for the molecule's reactivity.

Firstly, it can enhance the rate of electrophilic aromatic substitution on the benzene portion of the benzoxazole. The increased electron density makes the ring more susceptible to attack by electrophiles. The directing effect of the ethyl group, in conjunction with the fused oxazole ring, will determine the position of substitution.

Computational and Theoretical Investigations of 2 Chloromethyl 4 Ethylbenzo D Oxazole

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational techniques provide insights that are often complementary to experimental data.

Ab Initio Computational Studies for Molecular Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. Such studies for 2-(Chloromethyl)-4-ethylbenzo[d]oxazole would offer a detailed characterization of its molecular wave function and energy.

Electronic Structure Analysis

The analysis of the electronic structure of a molecule is crucial for understanding its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Molecular Conformation

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This would reveal the most stable three-dimensional structure of this compound. The conformation of the ethyl and chloromethyl substituents relative to the benzoxazole (B165842) ring system would be of particular interest.

Analysis of Electrostatic Potentials and Electron Cloud Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An analysis of the MEP for this compound would highlight the electrostatic nature of the different parts of the molecule, including the influence of the chloro, ethyl, and oxazole (B20620) functionalities.

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for understanding the reactivity of molecules and the mechanisms of chemical reactions. For a substituted benzoxazole like this compound, these methods can predict its behavior in chemical transformations, guiding synthetic efforts and the design of new molecules with desired properties.

Global Reactivity Descriptors (e.g., electrophilicity, nucleophilicity indices)

The π-electron system of the benzoxazole ring system generally confers aromatic properties. researchgate.net The reactivity of this compound is dictated by the interplay of the electron-donating ethyl group on the benzene (B151609) ring and the electron-withdrawing nature of the chloromethyl group attached to the oxazole ring.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a stronger electrophile.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

Table 1: Conceptual Interpretation of Substituent Effects on Reactivity Descriptors for this compound

Substituent Group Position Expected Influence on Reactivity
Ethyl (-CH₂CH₃) 4 Electron-donating group; expected to increase the nucleophilicity of the benzene portion of the ring system.

Transition State Analysis for Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products. A transition state is the highest energy point along the reaction coordinate. Computational methods are used to locate these structures and calculate their energies, which provides the activation energy barrier for the reaction.

For benzoxazole derivatives, a common reaction is their synthesis via the cyclization of precursors like 2-aminophenols. rsc.org Quantum chemical calculations can be employed to investigate plausible reaction pathways for such syntheses. For instance, in the oxidative cyclization to form a benzoxazole ring, computational studies can compare different proposed mechanisms, such as those involving concerted reductive elimination versus stepwise pathways. researchgate.net

A computational study on a model benzoxazole formation identified two potential pathways and calculated the Gibbs free energy barriers (ΔG‡) for each. researchgate.net The pathway with the lower energy barrier is considered the more plausible mechanism. For example, a computed reaction barrier for a concerted pathway via one transition state (TS-1) was found to be 7.6 kcal/mol, which was significantly lower than the 18.0 kcal/mol barrier for an alternative pathway. researchgate.net This type of analysis strongly supports one reaction mechanism over another.

For this compound, transition state analysis could be applied to understand its reactions, such as the substitution of the chloride in the chloromethyl group. By modeling the approach of a nucleophile, researchers can calculate the energy profile of the reaction, confirm whether it proceeds through an Sₙ1 or Sₙ2 mechanism, and identify the structure of the high-energy transition state.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds. chemijournal.com

For benzoxazole derivatives, which exhibit a wide range of pharmacological activities, numerous QSAR studies have been conducted. core.ac.uk These studies develop models to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects based on molecular descriptors. researchgate.netnih.govtandfonline.com

The general workflow for a QSAR study involves:

Data Set Preparation: A series of benzoxazole derivatives with experimentally measured activities (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include topological indices (e.g., Kier's molecular connectivity indices), electronic parameters, and steric parameters. researchgate.net

Model Development: Statistical techniques are used to build a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the leave-one-out cross-validation coefficient (q² or R²cv), the conventional correlation coefficient (r²), and the predictive correlation coefficient for the test set (r²pred). nih.govtandfonline.com

Several QSAR studies on benzoxazole derivatives have yielded robust models with good predictive power. These models provide insights into the structural features that are important for a given activity, guiding the design of more potent analogs. nih.gov For example, a 3D-QSAR model for benzoxazole benzenesulfonamide derivatives identified key pharmacophoric features, such as hydrogen bond acceptors and donors, that correlate with activity. chemijournal.com

Table 2: Examples of QSAR Studies on Benzoxazole Derivatives

QSAR Model Type Target Activity Key Statistical Parameters Reference
CoMFA & CoMSIA Anticancer (against HepG2, HCT-116, MCF-7 cell lines) CoMFA (R²cv = 0.509 - 0.574); CoMSIA (R²cv = 0.531 - 0.711) nih.gov
3D-QSAR Anti-inflammatory CoMFA (q² = 0.753, r²pred = 0.788); CoMSIA (q² = 0.646, r²pred = 0.663) tandfonline.com
3D-QSAR Antidiabetic (Fructose-1,6-bisphosphatase inhibitors) R² = 0.9686; q² = 0.7203 chemijournal.com

These studies demonstrate that QSAR is a valuable tool for predicting the properties of benzoxazole derivatives. By applying similar methodologies, a predictive model could be developed for a series of compounds including this compound to estimate its potential biological activities or physicochemical properties.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Chemical Structure Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with matter. By analyzing the absorption, emission, or scattering of radiation, detailed information about a molecule's structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 2-(Chloromethyl)-4-ethylbenzo[d]oxazole, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the aromatic protons on the benzene (B151609) ring, and a characteristic singlet for the chloromethyl (-CH₂Cl) group. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern on the benzoxazole (B165842) core.

¹³C NMR: This analysis detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. The spectrum for the target compound would show distinct peaks for the two carbons of the ethyl group, the carbons of the aromatic ring, the carbon of the chloromethyl group, and the carbons of the oxazole (B20620) ring (C=N and C-O).

A representative data table for hypothetical NMR data is shown below.

Table 1: Hypothetical NMR Data for this compound

Analysis Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~4.8 -CH₂Cl (singlet)
~7.0-7.5 Aromatic protons (multiplets)
~2.8 Ar-CH₂CH₃ (quartet)
~1.3 Ar-CH₂CH₃ (triplet)
¹³C NMR ~165 C=N (oxazole ring)
~110-150 Aromatic & Oxazole Carbons
~45 -CH₂Cl
~25 Ar-CH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N stretching of the oxazole ring (typically around 1650-1590 cm⁻¹).

C-O-C (ether-like) stretching of the oxazole ring (around 1250 cm⁻¹ and 1050 cm⁻¹).

Aromatic C=C stretching (multiple bands in the 1600-1450 cm⁻¹ region).

Aliphatic C-H stretching from the ethyl and chloromethyl groups (around 3000-2850 cm⁻¹).

C-Cl stretching (typically in the 800-600 cm⁻¹ region).

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1615 C=N Stretch Oxazole Ring
~1570, 1480 C=C Stretch Aromatic Ring
~1240 C-O-C Asymmetric Stretch Oxazole Ring

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

MS: Standard mass spectrometry would reveal the molecular ion peak (M⁺). A crucial feature for this compound would be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural ~3:1 ratio would result in two peaks, M⁺ and (M+2)⁺, with a corresponding ~3:1 intensity ratio, confirming the presence of one chlorine atom.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z to a very high degree of accuracy, which allows for the calculation of the exact elemental formula (e.g., C₁₀H₁₀ClNO for the target compound).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the benzoxazole ring system. The spectrum would show one or more absorption maxima (λ_max) in the ultraviolet region (typically 200-400 nm), which are characteristic of the benzoxazole chromophore. The exact position of these maxima would be influenced by the ethyl substituent on the benzene ring.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is used to separate components of a mixture and assess the purity of a compound.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction and determining the purity of the product. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. The compound of interest will travel a certain distance up the plate, and its retention factor (R_f) can be calculated. A pure compound should ideally appear as a single spot on the TLC plate. The R_f value is dependent on the specific stationary and mobile phases used.

Table 3: Hypothetical TLC Data

Mobile Phase (Solvent System) Retention Factor (R_f) Comments

While the analytical techniques and expected outcomes for the characterization of this compound can be confidently predicted based on established principles of organic chemistry and spectroscopy, the specific experimental data remains unpublished in the accessible scientific domain. The generation and publication of this data would be a valuable contribution to the chemical sciences, providing a definitive reference for the identity and purity of this compound for future research and application.

High Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of synthetic compounds. For benzoxazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method, offering high resolution and sensitivity for separating the main compound from potential impurities generated during synthesis.

While no specific HPLC data for this compound is publicly available, the purity of structurally similar benzoxazole derivatives has been successfully determined using RP-HPLC. For instance, the purity of various pleuromutilin derivatives containing a substituted benzoxazole moiety was assessed using a C18 column with an acetonitrile and water mobile phase, and UV detection at 254 nm tandfonline.com. This methodology is highly applicable for the purity analysis of this compound.

A typical HPLC method for the purity assessment of a compound like this compound would involve a C18 stationary phase, which is effective for separating nonpolar to moderately polar compounds. A gradient elution with a mobile phase consisting of acetonitrile and water would likely provide an efficient separation of the target compound from any starting materials, by-products, or degradation products. The retention time (t_R) under specific conditions is a key parameter for compound identification and purity control. For example, a related benzoxazole derivative, 22-[(Benzoxazole-2-yl) thio] deoxy pleuromutilin, exhibited a retention time of 10.0 minutes under specific RP-HPLC conditions tandfonline.com.

Interactive Data Table: Illustrative HPLC Purity Analysis of Benzoxazole Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Purity (%)Retention Time (min)Reference
22-[(Benzoxazole-2-yl) thio] deoxy pleuromutilinShim-pack Sceptre C18-120 (4.60 mm × 250 mm, 5 μm)Acetonitrile:Water1.025498.110.0 tandfonline.com
22-[(6-fluorobenzoxazole-2-yl) thio] deoxy pleuromutilinShim-pack Sceptre C18-120 (4.60 mm × 250 mm, 5 μm)Acetonitrile:Water (80:20)1.025496.88.8 tandfonline.com
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(2,6-dimethylphenyl)benzamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified96.25Not Specified tandfonline.com
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2-methoxyphenyl)benzamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97.55Not Specified tandfonline.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a specialized chromatographic technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The molecule this compound is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, Chiral HPLC is not an applicable technique for the analysis of this compound itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that dictate the crystal packing.

Although the crystal structure of this compound has not been reported, analysis of the crystal structures of closely related 2-substituted benzoxazole derivatives can provide valuable insights into its expected solid-state conformation and packing motifs.

In a study of two other 2-substituted benzoxazole derivatives, both were found to crystallize in the triclinic space group P-1 researchgate.netnih.gov. The molecular packing in these structures is influenced by hydrogen bonding and other weak intermolecular forces researchgate.netnih.gov. The planarity of the benzoxazole core is a consistent feature across different derivatives.

Based on these examples, it can be anticipated that this compound would also exhibit a planar benzoxazole core. The ethyl group at the 4-position and the chloromethyl group at the 2-position will influence the crystal packing through steric and electronic effects. The presence of the chlorine atom in the chloromethyl group may lead to the formation of halogen bonds in the crystal lattice, further stabilizing the solid-state structure.

Interactive Data Table: Crystallographic Data for Analogous Benzoxazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
(E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrileC₁₇H₁₂N₂OMonoclinicP2₁/c11.050812.015910.00749094.76190 scispace.com
2-[(4-chlorophenylazo) cyanomethyl] benzoxazoleC₁₅H₉ClN₄OTriclinicP-1------ researchgate.netnih.gov
2-[(arylidene) cyanomethyl] benzoxazolesC₁₇H₁₀N₂O₃TriclinicP-1------ researchgate.netnih.gov
Methyl 1,3-benzoxazole-2-carboxylateC₉H₇NO₃MonoclinicP2₁------ iucr.org

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-4-ethylbenzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via chloromethylation of 4-ethylbenzo[d]oxazole using chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether in the presence of Lewis acids like ZnCl₂. Reaction optimization involves controlling temperature (20–40°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%) to minimize by-products such as dialkylated derivatives . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Characterization includes:
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl δ ~4.5 ppm, oxazole ring protons δ ~7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 210.0592 (C₁₀H₁₀ClNO⁺) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content are cross-checked against theoretical values (e.g., C 57.29%, H 4.80%) .

Q. What are the primary chemical reactivities of the chloromethyl group in this compound?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines (e.g., piperidine), thiols (e.g., mercaptoethanol), or alcohols (e.g., methanol) under mild conditions (room temperature, polar aprotic solvents). For example, reaction with sodium methoxide in methanol yields 2-(methoxymethyl)-4-ethylbenzo[d]oxazole. Kinetic studies recommend pseudo-first-order conditions to monitor substitution rates .

Advanced Research Questions

Q. How can synthetic by-products be minimized during chloromethylation, and what analytical methods detect them?

  • Methodological Answer : By-products like 2,5-bis(chloromethyl) derivatives arise from over-alkylation. Strategies include:
  • Catalyst Modulation : Reducing ZnCl₂ loading to 2 mol% decreases di-substitution .
  • Temperature Control : Maintaining <30°C slows secondary reactions.
  • Analytical Detection : HPLC (C18 column, acetonitrile/water) or GC-MS identifies impurities. For example, di-substituted derivatives elute later (retention time >12 min) compared to the target compound .

Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : The chloromethyl group acts as an electrophilic warhead, enabling covalent binding to cysteine residues in enzymes. For example, in acetylcholinesterase inhibition studies:
  • Kinetic Assays : Pre-incubate the enzyme with the compound (10–100 µM) and monitor activity loss over time (IC₅₀ determination).
  • Mass Spectrometry : Intact protein MS confirms adduct formation (e.g., +136 Da shift from covalent modification) .

Q. How can analytical methods be optimized to quantify trace impurities in synthesized batches?

  • Methodological Answer : Use LC-MS/MS with a triple quadrupole system for sensitivity. Key parameters:
  • Ionization : ESI+ mode for chlorinated compounds.
  • MRM Transitions : Target m/z 210 → 172 (loss of Cl).
  • Validation : Linearity (R² >0.99), LOD/LOQ (1–10 ng/mL), and spike-recovery (90–110%) ensure reliability .

Q. What structure-activity relationships (SAR) guide the design of derivatives for antimicrobial activity?

  • Methodological Answer :
  • Chlorine Replacement : Bromo/iodo analogs show enhanced lipophilicity (logP ↑) but reduced metabolic stability.
  • Oxazole Modifications : Substituting ethyl with electron-withdrawing groups (e.g., CF₃) improves target binding (e.g., MIC ↓ from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with bacterial topoisomerase II active sites .

Q. How should researchers address contradictions in reported stability data for this compound?

  • Methodological Answer : Discrepancies in stability (e.g., decomposition rates under light vs. dark conditions) require:
  • Controlled Stability Studies : Store samples in amber vials at 4°C, 25°C, and 40°C, and monitor degradation via HPLC weekly.
  • Degradation Product Analysis : LC-HRMS identifies hydrolyzed products (e.g., 4-ethylbenzo[d]oxazole-2-carboxylic acid).
  • Cross-Validation : Compare results with published protocols using identical buffers and storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.